molecular formula C16H16O3 B283850 methyl 4-[(2-methylbenzyl)oxy]benzoate

methyl 4-[(2-methylbenzyl)oxy]benzoate

Katalognummer: B283850
Molekulargewicht: 256.3 g/mol
InChI-Schlüssel: QEISUXPNTVIFQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

methyl 4-[(2-methylbenzyl)oxy]benzoate is an organic compound with the molecular formula C16H16O3. It is a derivative of benzoic acid and is characterized by the presence of a methoxy group attached to the benzoate moiety. This compound is used in various chemical and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(2-methylbenzyl)oxy]benzoate typically involves the esterification of 4-hydroxybenzoic acid with 2-methylbenzyl alcohol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is then purified through recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Analyse Chemischer Reaktionen

Types of Reactions

methyl 4-[(2-methylbenzyl)oxy]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or other transition metal catalysts.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted benzoates depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

methyl 4-[(2-methylbenzyl)oxy]benzoate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of methyl 4-[(2-methylbenzyl)oxy]benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The methoxy group can also influence the compound’s reactivity and interactions with enzymes and receptors.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 4-[(4-methylphenyl)methoxy]benzoate: Similar structure but with a different position of the methyl group.

    Methyl 2-methoxybenzoate: Contains a methoxy group at a different position on the benzoate ring.

    4-Methylphenyl benzoate: Lacks the methoxy group but has a similar ester linkage.

Uniqueness

methyl 4-[(2-methylbenzyl)oxy]benzoate is unique due to the specific positioning of the methoxy and methyl groups, which can significantly influence its chemical reactivity and biological activity. This unique structure makes it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C16H16O3

Molekulargewicht

256.3 g/mol

IUPAC-Name

methyl 4-[(2-methylphenyl)methoxy]benzoate

InChI

InChI=1S/C16H16O3/c1-12-5-3-4-6-14(12)11-19-15-9-7-13(8-10-15)16(17)18-2/h3-10H,11H2,1-2H3

InChI-Schlüssel

QEISUXPNTVIFQC-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1COC2=CC=C(C=C2)C(=O)OC

Kanonische SMILES

CC1=CC=CC=C1COC2=CC=C(C=C2)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.